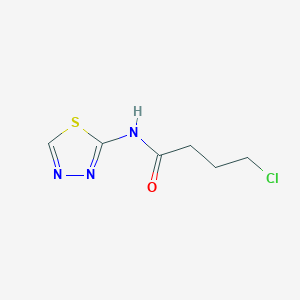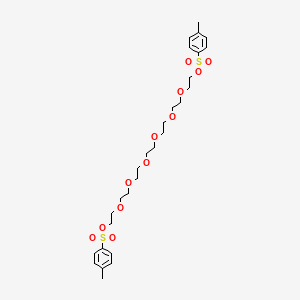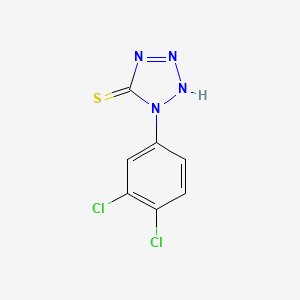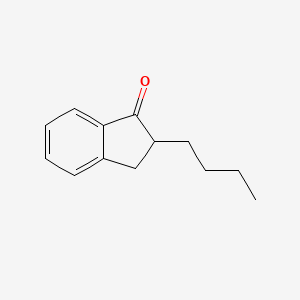
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Übersicht
Beschreibung
4-Chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, also known as 4-chloro-N-butanamidothiadiazole (CBT), is a synthetic organic compound that is used in various scientific research applications. It is a colorless, odorless, and water-soluble compound, and it is widely used in the laboratory for its unique properties. CBT is used in the synthesis of various chemical compounds, as a reagent in organic synthesis, and as a catalyst in biochemical reactions. Additionally, it has been studied for its potential applications in drug design and drug delivery.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives, including compounds like 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, have been recognized for their potent antimicrobial properties. Research indicates that these compounds exhibit significant activity against a variety of microbial strains, including E. coli , B. mycoides , and C. albicans . The structural configuration of the thiadiazole ring contributes to this activity, making these derivatives valuable in the development of new antimicrobial agents.
Antitumor and Cytotoxic Properties
These derivatives have also been studied for their cytotoxic properties, particularly in the context of cancer treatment. They have shown promise in inhibiting the proliferation of tumor cells, including those from cancers of the nervous system (such as medulloblastoma, neuroblastoma, and glioma) and peripheral cancers like colon adenocarcinoma and lung carcinoma . The ability of 1,3,4-thiadiazole derivatives to disrupt DNA replication makes them potential candidates for anticancer drugs.
Antiviral Applications
The antiviral potential of 1,3,4-thiadiazole derivatives is another area of interest. These compounds can interfere with viral replication processes, offering a pathway to develop novel antiviral medications. Their structural similarity to nucleic bases allows them to integrate into viral DNA or RNA, thereby obstructing the viral life cycle .
Carbonic Anhydrase Inhibition
1,3,4-thiadiazole derivatives have been identified as effective inhibitors of carbonic anhydrase, an enzyme involved in critical physiological processes such as respiration and acid-base balance. By modulating the activity of this enzyme, these compounds could be used to treat conditions like glaucoma, epilepsy, and mountain sickness .
Anticonvulsant Effects
The derivatives of 1,3,4-thiadiazole have demonstrated anticonvulsant effects, which could be beneficial in the treatment of seizure disorders. Their interaction with central nervous system receptors may help stabilize neuronal firing rates, reducing the occurrence of seizures .
Insecticidal Properties
In agricultural research, 1,3,4-thiadiazole derivatives have been synthesized for use as insecticides. Their efficacy has been evaluated against various insect species, showing potential as a new class of insecticidal agents. The combination of these derivatives with other compounds, such as chrysanthemic acid, has led to the development of novel pesticides .
Eigenschaften
IUPAC Name |
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINGJRLYFGATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395058 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
CAS RN |
544700-56-3 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















